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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-N-
Benzyl-2-phenylglycinol

This guide provides a comprehensive technical overview of (R)-(-)-N-Benzyl-2-
phenylglycinol, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for
researchers, scientists, and professionals in drug development, this document delves into the
molecule's structural and stereochemical intricacies, its synthesis, and its critical applications in
the stereoselective preparation of key pharmaceutical intermediates.

Introduction: The Significance of Stereochemical
Control

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its
stereochemistry, is paramount. Many biological targets, such as enzymes and receptors, are
chiral, meaning they interact differently with enantiomers—molecules that are non-
superimposable mirror images of each other. This specificity can lead to one enantiomer of a
drug being therapeutically active while the other is inactive or, in some cases, harmful[1].
Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of
modern drug development.

Chiral auxiliaries are instrumental in achieving this control. These are chiral molecules that are
temporarily incorporated into a prochiral substrate to direct a subsequent chemical
transformation to occur with a high degree of stereoselectivity. After the desired stereocenter is
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created, the auxiliary is removed and can often be recovered for reuse[2]. (R)-(-)-N-Benzyl-2-
phenylglycinol has emerged as a valuable chiral auxiliary due to its straightforward
preparation from (R)-phenylglycinol, its rigid structure that allows for effective stereochemical
communication, and its utility in the synthesis of important building blocks like non-natural
amino acids.

Molecular Structure and Stereochemistry

(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol with the chemical formula
C1s5H17NO and a molecular weight of 227.30 g/mol [3][4]. Its structure features a central
ethylamino alcohol backbone substituted with both a phenyl and a benzyl group.

Property Value Reference
CAS Number 14231-57-3 [3114]
Molecular Formula CisH17NO [31[4]
Molecular Weight 227.30 g/mol [3114]
Appearance White to off-white solid [5]
) o [0]2/D = -80° (c=0.85in
Optical Activity [6]
ethanol)

Deciphering the Stereochemical Descriptors

The nomenclature "(R)-(-)-N-Benzyl-2-phenylglycinol" precisely defines the molecule's three-
dimensional structure and its interaction with plane-polarized light.

¢ (R)-Configuration: The 'R’ descriptor refers to the absolute configuration of the single
stereocenter—the carbon atom bonded to the hydroxyl, phenyl, and benzylamino groups.
This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the
priority of the substituents on the chiral carbon is as follows:

o -OH (highest atomic number of the directly attached atom)

o -NHCH:z2Ph
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o -Ph

o -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the

highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the 'R’

designation.

(-)-Levorotatory Nature: The '(-)' symbol indicates that a solution of this compound rotates

plane-polarized light to the left (counter-clockwise). This is an experimentally determined

property and is not directly predictable from the 'R’ or 'S' configuration[6].

OH (1)

Ph (3)

Cahn-Ingold-Prelog Priority Assignment np1_gp )

Click to download full resolution via product page

Caption: CIP priority rules for the stereocenter of (R)-(-)-N-Benzyl-2-phenylglycinol.
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Synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol

The most common and efficient method for the synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol
Is the reductive amination of benzaldehyde with the commercially available chiral amino
alcohol, (R)-2-phenylglycinol. This method is advantageous due to its high yield and the
preservation of the stereochemical integrity of the starting material.

(R)-2-Phenylglycinol +
Benzaldehyde

Gormation of Imine Intermediate)

(Reduction of Imine)

(R)-(-)-N-Benzyl-2-phenylglycinol

Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Reductive
Amination

This protocol is based on established procedures for the reductive amination of aldehydes with
primary amines.

Materials:
e (R)-2-phenylglycinol

e Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OACc)s3) or Sodium borohydride (NaBHa)
Dichloromethane (DCM) or Methanol (MeOH)

Anhydrous magnesium sulfate (MgSQOa)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Brine

Procedure:

Imine Formation: To a solution of (R)-2-phenylglycinol (1.0 eq.) in DCM or MeOH, add
benzaldehyde (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to
facilitate the formation of the corresponding imine intermediate. The reaction can be
monitored by Thin Layer Chromatography (TLC).

Reduction: The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride
(1.5 eq.) is added portion-wise. If using NaBHa, it is also added carefully in portions. The
reaction is then allowed to warm to room temperature and stirred for an additional 12-24
hours.

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCOs
solution. The aqueous layer is extracted three times with DCM. The combined organic layers
are washed with brine, dried over anhydrous MgSOs, filtered, and concentrated under
reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (eluent: a
gradient of ethyl acetate in hexanes) to afford (R)-(-)-N-Benzyl-2-phenylglycinol as a white
to off-white solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by H

NMR, 8C NMR, and mass spectrometry, and its optical purity can be determined by chiral

HPLC or by measuring its specific rotation and comparing it to the literature value[6].

Application in Asymmetric Synthesis
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(R)-(-)-N-Benzyl-2-phenylglycinol is primarily used as a precursor to other chiral auxiliaries,
most notably chiral oxazolidinones. These derivatives are then employed in a variety of
asymmetric transformations.

Synthesis of Chiral a-Amino Phosphonic Acids

a-Amino phosphonic acids are important structural motifs in medicinal chemistry due to their
role as mimics of a-amino acids, exhibiting a range of biological activities[2]. The asymmetric
synthesis of these compounds can be achieved with high diastereoselectivity using a chiral
oxazolidine derived from (R)-(-)-N-Benzyl-2-phenylglycinol.

The general workflow involves the condensation of the chiral amino alcohol with an aldehyde to
form a chiral oxazolidine. This is followed by the diastereoselective addition of a phosphite to
the oxazolidine, and subsequent hydrolysis to yield the desired a-amino phosphonic acid.

(R)-(-)-N-Benzyl-2-phenylglycinol
+ Aldehyde

Formation of Chiral Oxazolidine

l

Diastereoselective Addition of
Trimethyl Phosphite

Hydrolysis

Chiral a-Amino Phosphonic Acid

Click to download full resolution via product page
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Caption: Asymmetric synthesis of a-amino phosphonic acids.

Mechanism of Stereocontrol: The stereochemical outcome of the phosphite addition is dictated
by the chiral environment created by the oxazolidine. The bulky benzyl and phenyl groups on
the auxiliary block one face of the molecule, forcing the incoming nucleophile (the phosphite) to
attack from the less sterically hindered face. This results in the preferential formation of one
diastereomer.

Substrate (Aldehyde) Diastereomeric Ratio (dr) Reference
Benzaldehyde >95:5 [6]
Isovaleraldehyde >95:5 [6]
Pivalaldehyde >98:2 [6]

Synthesis of Chiral -Amino Acids

Optically pure 3-amino acids are valuable building blocks for the synthesis of 3-peptides, which
can form stable secondary structures, and are found in a number of biologically active natural
products[7]. (R)-(-)-N-Benzyl-2-phenylglycinol can be utilized as a chiral auxiliary in the
asymmetric synthesis of 3-amino acids, for example, through a Mannich-type reaction.

Spectroscopic Data and Interpretation

The structure of (R)-(-)-N-Benzyl-2-phenylglycinol can be unequivocally confirmed through a
combination of spectroscopic techniques.

'H and *C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (CDClIs, 400 MHz) - Expected Chemical Shifts (&, ppm):

e 7.20-7.40 (m, 10H): A complex multiplet corresponding to the aromatic protons of the two
phenyl rings.
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4.15 (dd, 1H): The methine proton on the chiral carbon, coupled to the adjacent methylene
protons.

e 3.80 (d, 1H) and 3.70 (d, 1H): The two diastereotopic protons of the benzyl methylene group,
appearing as a pair of doublets (an AB quartet).

e 3.65 (dd, 1H) and 3.55 (dd, 1H): The two diastereotopic protons of the methylene group
adjacent to the hydroxyl group.

e 2.50 (br s, 2H): Broad singlet corresponding to the exchangeable protons of the -OH and -
NH groups.

13C NMR (CDCls, 100 MHz) - Expected Chemical Shifts (8, ppm):

140.0, 139.5, 128.5, 128.4, 128.2, 127.5, 127.2, 127.0: Aromatic carbons.

66.5: Methylene carbon adjacent to the hydroxyl group (-CH20H).

65.0: Methine carbon of the stereocenter.

54.0: Methylene carbon of the benzyl group (-CHz2Ph).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of the key functional groups in the molecule.

Key FTIR Peaks (cm™2):

3100-3500 (broad): O-H and N-H stretching vibrations, often appearing as a broad band due
to hydrogen bonding.

3000-3100: Aromatic C-H stretching.

2850-2960: Aliphatic C-H stretching.

1450-1600: C=C stretching vibrations of the aromatic rings.

1000-1250: C-N and C-O stretching vibrations.
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Conclusion

(R)-(-)-N-Benzyl-2-phenylglycinol stands as a testament to the power of chiral auxiliaries in
asymmetric synthesis. Its well-defined stereochemistry, accessible synthesis, and proven utility
in directing the formation of new stereocenters make it an invaluable tool for chemists in
academia and industry. This guide has provided a detailed examination of its structure,
synthesis, and applications, underscoring its importance in the ongoing quest for
stereochemically pure molecules that are the foundation of modern medicine. The principles
and protocols outlined herein offer a solid foundation for the effective application of this
versatile chiral auxiliary in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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